
N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide is an organic compound with a unique structure that includes a hydroxybutyl group and a methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-2-enamide with 1-hydroxybutan-2-amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxybutyl group and amide moiety play crucial roles in its binding and activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-Hydroxybutan-2-yl)pyridinium salts: These compounds have similar hydroxybutyl groups but differ in their core structure.
Cathinones: These compounds share structural similarities and are known for their psychoactive properties.
Uniqueness
N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
13880-06-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H15NO2/c1-4-7(5-10)9-8(11)6(2)3/h7,10H,2,4-5H2,1,3H3,(H,9,11) |
InChI Key |
GVKDCYNVGQYGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


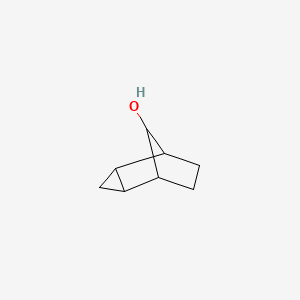
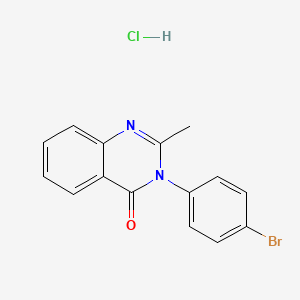
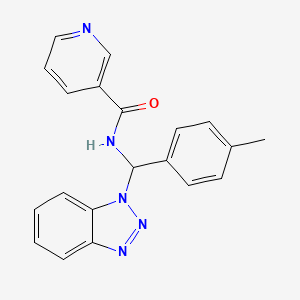



![2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13730830.png)


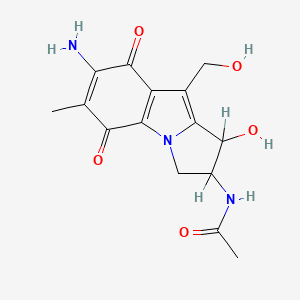
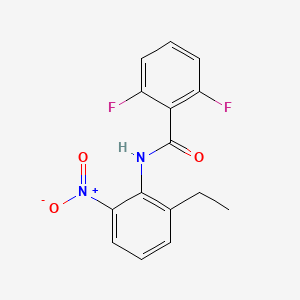
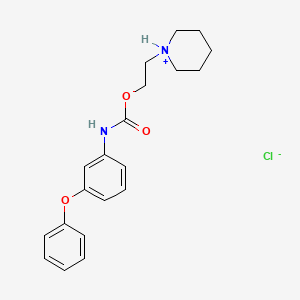
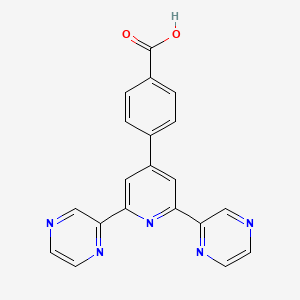
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)
